molecular formula C15H14N2O5 B2448304 N-(2,4-dimethoxyphenyl)-3-nitrobenzamide CAS No. 152586-93-1

N-(2,4-dimethoxyphenyl)-3-nitrobenzamide

Cat. No.: B2448304
CAS No.: 152586-93-1
M. Wt: 302.286
InChI Key: RJLDBASZYLNRED-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-nitrobenzamide is an organic compound characterized by the presence of a nitro group and two methoxy groups attached to a benzamide structure

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-12-6-7-13(14(9-12)22-2)16-15(18)10-4-3-5-11(8-10)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLDBASZYLNRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method includes the nitration of 2,4-dimethoxyaniline to form 2,4-dimethoxy-3-nitroaniline, which is then reacted with benzoyl chloride under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amide formation reactions. These processes are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-nitrobenzamide involves its interaction with bacterial RNA polymerase, inhibiting the synthesis of RNA in bacteria. This inhibition disrupts bacterial gene transcription, leading to the death of the bacterial cells. The compound targets the switch region of the bacterial RNA polymerase, which is crucial for its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-3-nitrobenzamide is unique due to its specific combination of methoxy and nitro groups, which confer distinct chemical properties and biological activities. Its ability to inhibit bacterial RNA polymerase makes it a promising candidate for the development of new antibacterial agents .

Biological Activity

N-(2,4-dimethoxyphenyl)-3-nitrobenzamide is an organic compound with significant biological activity, particularly in the field of medicinal chemistry. Its unique structure, characterized by a nitro group and two methoxy groups attached to a benzamide framework, contributes to its diverse interactions within biological systems. This article presents a detailed examination of its biological activities, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C16_{16}H18_{18}N2_2O4_4
  • CAS Number : 152586-93-1

The presence of functional groups such as methoxy and nitro enhances its chemical reactivity and biological properties, making it a compound of interest for further pharmacological investigations.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity , particularly against Gram-positive bacteria. Research indicates that compounds with similar structures can inhibit bacterial RNA polymerase, suggesting that this compound may operate through comparable mechanisms.

Mechanism of Action :

  • The compound inhibits bacterial RNA polymerase, preventing RNA synthesis and thereby disrupting bacterial gene transcription. This leads to bacterial cell death.

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial RNA polymerase; effective against Gram-positive bacteria
AnticancerStructural analogs show cytotoxicity against cancer cell lines; further studies needed

Case Study: Antibacterial Mechanism
A study highlighted that similar nitroaromatic compounds effectively inhibited bacterial growth by targeting RNA polymerase. This mechanism underlines the potential of this compound as a lead compound for developing new antibacterial agents.

Synthesis and Applications

The synthesis of this compound typically involves multi-step procedures that can be optimized for yield and purity. The compound is utilized in various fields:

  • Chemistry : As a precursor in synthesizing more complex organic molecules.
  • Biology : For exploring antimicrobial properties.
  • Medicine : Investigated as a potential antibacterial agent.

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